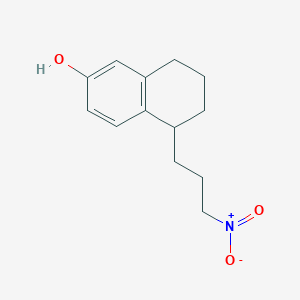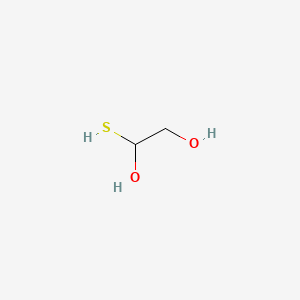
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methylsulfanyl group and a phenylethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene typically involves the reaction of a benzene derivative with appropriate reagents to introduce the methylsulfanyl and phenylethenyl groups. One common method involves the use of Friedel-Crafts alkylation, where benzene is reacted with methylthiol and styrene under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing catalysts such as aluminum chloride to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives.
科学研究应用
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in hydrogen bonding and other interactions, while the phenylethenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved.
相似化合物的比较
Similar Compounds
- 1,3-Bis(1-phenylethenyl)benzene
- 1-Methoxy-3-(1-phenylethenyl)benzene
Uniqueness
1-(Methylsulfanyl)-4-(1-phenylethenyl)benzene is unique due to the presence of both a methylsulfanyl group and a phenylethenyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
138534-58-4 |
|---|---|
分子式 |
C15H14S |
分子量 |
226.3 g/mol |
IUPAC 名称 |
1-methylsulfanyl-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C15H14S/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h3-11H,1H2,2H3 |
InChI 键 |
KSKLGWJGTIUVNG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


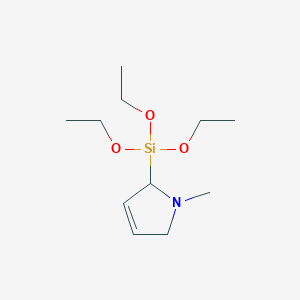
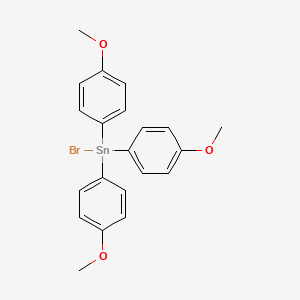
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
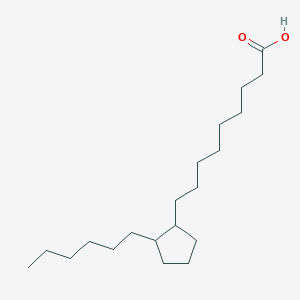
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)



![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)

